3-(4-Oxopiperidin-1-yl)propanenitrile

説明

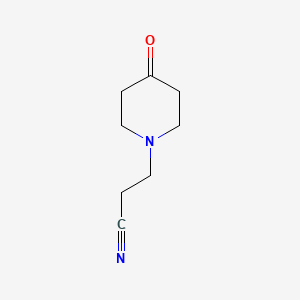

3-(4-Oxopiperidin-1-yl)propanenitrile (CAS: 1225599-16-5) is a nitrile-containing compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Structurally, it consists of a propanenitrile chain linked to a 4-oxopiperidine moiety.

特性

IUPAC Name |

3-(4-oxopiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h1-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALGJCUDZULFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225599-16-5 | |

| Record name | 4-Oxo-1-piperidinepropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD46PN7N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

3-(4-Oxopiperidin-1-yl)propanenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

作用機序

The mechanism by which 3-(4-oxopiperidin-1-yl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial process .

類似化合物との比較

Key Observations :

- Polarity : The nitrile group in all analogs contributes to polarity, but bulkier substituents (e.g., benzonitrile or pyrimidoindole) increase hydrophobicity.

- Complexity : Piperazine derivatives (e.g., 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile) introduce additional basicity due to the nitrogen-rich piperazine ring .

- Stereochemistry : The (S)-configured pyrimidoindole analog demonstrates the importance of stereochemistry in biological activity .

Critical Analysis :

Mechanistic Insights :

- The pyrimidoindole core and ethynyl group in the active analog likely enhance binding affinity to kinase ATP pockets .

Physicochemical Properties

- Solubility : The nitrile group improves aqueous solubility, but aromatic substituents (e.g., benzonitrile) reduce it .

- logP : Predicted logP values (estimated via structural comparison):

- This compound: ~0.5 (moderately polar).

- 3-(4-Oxopiperidin-1-yl)benzonitrile: ~2.0 (more lipophilic due to benzene ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。